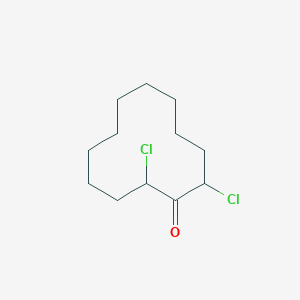

2,12-Dichlorocyclododecanone

描述

Nomenclature and Chemical Identity of 2,12-Dichlorocyclododecanone

The systematic naming and identification of a chemical compound are crucial for unambiguous communication in science and industry. This compound is identified by several key identifiers and possesses distinct chemical and physical properties.

The IUPAC name for this compound is 2,12-dichlorocyclododecan-1-one. uni.lu It is registered under the CAS Number 858830-26-9. tcichemicals.comchemicalbook.comtcichemicals.comsigmaaldrich.com Below is a table summarizing its key chemical identity data.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 858830-26-9 |

| Molecular Formula | C12H20Cl2O |

| Molecular Weight | 251.19 g/mol |

| InChI | InChI=1S/C12H20Cl2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 |

| InChIKey | MEHFXKFLCAZPSE-UHFFFAOYSA-N |

| SMILES | C1CCCCC(C(=O)C(CCCC1)Cl)Cl |

Physical Properties:

| Property | Value |

| Appearance | White to Almost white powder to crystal |

| Physical State (at 20°C) | Solid |

| Melting Point | 118.0 to 122.0 °C |

| Purity | >98.0% (GC) |

Historical Context and Discovery of this compound

Detailed information regarding the specific historical context and the original discovery of this compound is not extensively documented in readily available scientific literature. The compound is primarily listed in chemical supplier catalogs and databases. This suggests that it may be a more recently synthesized compound or a specialized chemical intermediate that has not been the subject of extensive historical review.

Significance and Research Landscape of this compound in Contemporary Chemistry

The current research landscape for this compound appears to be limited, with a notable lack of published studies focusing specifically on this compound. Its primary significance in contemporary chemistry seems to be as a commercially available building block for organic synthesis. The presence of two chlorine atoms and a ketone functional group on a large carbon ring structure provides multiple reactive sites for further chemical modifications. Potential, though not explicitly documented, applications could include its use as a precursor for the synthesis of more complex macrocyclic compounds, which are of interest in various fields of chemistry. However, without dedicated research publications, its specific roles and applications in modern chemical research remain largely undefined.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,12-dichlorocyclododecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHFXKFLCAZPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(C(=O)C(CCCC1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858830-26-9 | |

| Record name | 2,12-Dichlorocyclododecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Conformation of 2,12 Dichlorocyclododecanone

X-ray Crystallographic Analysis of 2,12-Dichlorocyclododecanone

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles.

The precise measurement of bond lengths and angles is crucial for a complete description of the molecular geometry. While a comprehensive list of all bond lengths and angles is not available, the general structural features can be inferred from the known covalent radii and bonding principles of the constituent atoms.

The analysis of the torsion angles within the cyclododecane (B45066) ring reveals two primary types of conformations. jsac.or.jpre3data.org Eight of the torsion angles adopt a synclinal conformation, with an average value of approximately 68.05°. jsac.or.jpre3data.org The remaining four torsion angles exhibit an antiperiplanar conformation, with an average value of 160.7°. jsac.or.jpre3data.org These values dictate the puckering of the large ring, leading to a stable, low-energy arrangement in the crystalline state.

Interactive Data Table: Torsion Angle Conformations

| Conformation Type | Number of Torsion Angles | Average Angle (°) |

| Synclinal | 8 | 68.05 |

| Antiperiplanar | 4 | 160.7 |

The presence of the carbonyl group and the two chlorine atoms at the 2 and 12 positions has a profound impact on the conformation of the cyclododecane ring. jsac.or.jpre3data.org The carbonyl group, with its sp² hybridized carbon, introduces a region of planarity and influences the local geometry. The steric and electronic effects of the relatively bulky and electronegative chlorine atoms are also significant.

The substitution pattern forces the ring to adopt a conformation that minimizes steric hindrance between the chlorine atoms, the carbonyl oxygen, and the methylene (B1212753) groups of the ring. The observed 422-symmetry is a direct consequence of these interactions, representing the most energetically favorable arrangement of the substituents and the flexible 12-membered ring. jsac.or.jpre3data.org

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the structure of molecules in solution and can provide insights into their dynamic behavior.

While detailed experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on its molecular structure. The symmetry of the molecule would likely lead to a simplified spectrum compared to an asymmetric analogue. The chemical shifts of the protons and carbons would be influenced by the presence of the electron-withdrawing carbonyl and chloro groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule vibrates at characteristic frequencies, allowing for structural elucidation. For this compound, the spectra would be dominated by absorptions corresponding to its key structural features.

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group stretch, typically appearing in the 1700-1725 cm⁻¹ region. libretexts.org Other significant vibrations include the C-H stretching of the methylene (CH₂) groups in the ring, found around 2850-3000 cm⁻¹, and the C-Cl stretching vibrations, which are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-C bonds of the carbon backbone, often produce stronger signals than in IR. scispace.com This makes Raman spectroscopy useful for analyzing the conformation of the large carbon ring.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H (in CH₂) | Stretching | 2850 - 3000 | Medium to Strong | Medium to Strong |

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong | Medium |

| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C12H20Cl2O), the calculated molecular weight is approximately 251.19 g/mol . 1pchem.comchemicalbook.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). Since the molecule contains two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺. The expected pattern would consist of three main peaks:

M⁺: Corresponding to the molecule containing two ³⁵Cl atoms (C12H20³⁵Cl2O).

[M+2]⁺: Corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Corresponding to the molecule containing two ³⁷Cl atoms.

The theoretical intensity ratio of these M⁺:[M+2]⁺:[M+4]⁺ peaks is approximately 9:6:1, which serves as a clear indicator for the presence of two chlorine atoms in the molecule. docbrown.info

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Corresponding Isotopes | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| M⁺ | (³⁵Cl, ³⁵Cl) | 250 | 100% (base peak) |

| [M+2]⁺ | (³⁵Cl, ³⁷Cl) | 252 | ~66% |

Note: The m/z values are based on the most common isotopes of C, H, and O, and the integer mass of Cl isotopes. High-resolution mass spectrometry would provide more precise values.

Computational Chemistry Approaches to Structural Analysistcichemicals.comnih.gov

Computational chemistry provides powerful tools to investigate molecular properties that complement experimental data. These methods allow for the detailed study of molecular conformations, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for this compound Conformation and Stabilitytcichemicals.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For a flexible molecule like this compound, DFT calculations are instrumental in determining its most stable three-dimensional conformation. The large twelve-membered ring can exist in numerous spatial arrangements (conformers), and DFT can be used to calculate the potential energy of each. By identifying the conformer with the lowest energy, the most stable and likely structure of the molecule can be predicted. These theoretical structures are often validated by comparing them with experimental data from X-ray crystallography. jsac.or.jp

Quantum Chemical Studies on Electronic Structure and Reactivitytcichemicals.comnist.gov

Quantum chemical studies, including DFT, provide deep insights into the electronic properties and chemical reactivity of a molecule. researchgate.net For this compound, these studies can be used to generate an electrostatic potential map, which visualizes the distribution of electron density. This map would show electron-rich regions (negative potential), such as around the carbonyl oxygen, and electron-poor regions (positive potential), like the carbonyl carbon, which is an electrophilic site.

Furthermore, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (act as a nucleophile), while the LUMO shows where it is most likely to accept electrons (act as an electrophile). This information is fundamental to understanding how this compound will behave in chemical reactions.

Reactivity and Reaction Mechanisms of 2,12 Dichlorocyclododecanone

Nucleophilic Acyl Substitution Reactions of 2,12-Dichlorocyclododecanone

Nucleophilic attack is a characteristic reaction of ketones. In the case of this compound, nucleophiles can attack either the carbonyl carbon or the α-carbons bearing the chlorine atoms. The reactivity at the α-carbon is significantly enhanced due to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

The reactivity of α-haloketones with nucleophiles is a well-studied area. nih.gov Generally, these compounds are highly reactive towards S\textsubscript{N}2 displacement at the α-carbon. libretexts.org The rate and outcome of the reaction with this compound would be expected to depend on the nature of the nucleophile.

Soft Nucleophiles: Soft nucleophiles, such as iodide or thiols, would likely favor substitution at the α-carbon, displacing the chloride.

Hard Nucleophiles: Hard nucleophiles, such as hydroxide (B78521) or alkoxides, could potentially attack the carbonyl carbon, leading to addition products, or act as bases, promoting elimination or rearrangement reactions like the Favorskii rearrangement. libretexts.org

Carbon Nucleophiles: Carbon nucleophiles, such as enolates or Grignard reagents, can also participate in substitution reactions at the α-carbon.

The large and flexible cyclododecanone (B146445) ring may influence reaction rates due to steric hindrance and conformational effects, but the fundamental reactivity patterns of α-haloketones are expected to be observed.

The substitution of the chlorine atoms in this compound is expected to proceed primarily through an S\textsubscript{N}2 mechanism. This is characteristic of α-haloketones, which are significantly more reactive in S\textsubscript{N}2 reactions compared to analogous alkyl halides. libretexts.org The enhanced reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state.

An alternative pathway, particularly with strong bases, is the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon and subsequent intramolecular S\textsubscript{N}2 displacement of the chloride. The resulting cyclopropanone is then opened by a nucleophile to yield a ring-contracted product, in this case, a derivative of cyclopentanecarboxylic acid. libretexts.org

Electrophilic Reactions

The carbonyl group in this compound is an electron-withdrawing group, which deactivates the α-carbons towards electrophilic attack. However, reactions at the carbonyl oxygen or at other positions on the ring are possible.

Further halogenation of this compound at the α-positions would be challenging due to the deactivating effect of the existing chlorine atoms and the carbonyl group. However, the parent compound, cyclododecanone, can be halogenated. For instance, α-chlorocyclododecanone can be synthesized by treating cyclododecanone with lithium diisopropylamide (LDA) followed by p-toluenesulfonyl chloride. researchgate.net 2-Bromocyclododecanone can be prepared in high yield using N-bromosuccinimide (NBS) or copper(II) bromide. researchgate.netarkat-usa.org

Electrophilic addition to the carbonyl group, such as the formation of an acetal, is a possible reaction, although the electron-withdrawing α-chloro substituents may decrease the reactivity of the carbonyl group towards some electrophiles.

The two chlorine atoms in this compound have a significant impact on the electrophilic reactivity of the molecule. Their strong electron-withdrawing inductive effect decreases the electron density at the carbonyl carbon. This, in turn, can reduce the basicity of the carbonyl oxygen, making it less susceptible to protonation or coordination with Lewis acids, which are often the first steps in many electrophilic reactions involving ketones.

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Common examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. There is a lack of specific literature detailing the participation of this compound or similar large-ring α,α'-dihaloketones in pericyclic reactions.

The carbonyl group itself is generally not a reactive component in common thermally driven cycloaddition reactions. While photochemical [2+2] cycloadditions involving the carbonyl group (the Paterno-Büchi reaction) are known, the efficiency of such reactions with this compound has not been reported. The conformational flexibility of the twelve-membered ring could also present a significant entropic barrier to achieving the required geometry for a concerted pericyclic reaction. Therefore, it is unlikely that this compound would readily undergo pericyclic reactions under standard conditions.

Rearrangement Reactions and Transformations

The reactivity of this compound is significantly influenced by the presence of two α-chloro substituents adjacent to the carbonyl group within a large, flexible twelve-membered ring. These structural features make the compound susceptible to a variety of rearrangement reactions, most notably the Favorskii rearrangement.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives with a rearranged carbon skeleton. wikipedia.org For cyclic α-halo ketones, this rearrangement typically results in a ring contraction. ddugu.ac.in In the case of this compound, treatment with a base such as a hydroxide or alkoxide ion is expected to initiate the formation of a cyclopropanone intermediate.

The generally accepted mechanism proceeds through the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. wikipedia.org Subsequent nucleophilic attack by the base on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. This ring-opening can proceed in two ways, but it generally favors the formation of the more stable carbanion. Protonation of the resulting carbanion yields the final ring-contracted product.

Given the presence of two chlorine atoms, the reaction can potentially occur at either α-position. The reaction with a base like sodium hydroxide would be expected to yield a derivative of undecanecarboxylic acid. The use of an alkoxide, such as sodium methoxide, would lead to the corresponding ester. mychemblog.com

A plausible reaction pathway for the Favorskii rearrangement of this compound is outlined below:

Enolate Formation: A base abstracts a proton from the carbon atom α to both the carbonyl group and a chlorine atom, forming an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing a chloride ion to form a bicyclo[10.1.0]tridecan-13-one intermediate.

Nucleophilic Attack: A nucleophile (e.g., OH⁻ or OR⁻) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion.

Protonation: The carbanion is protonated by the solvent (e.g., water or alcohol) to give the final ring-contracted product, a derivative of cycloundecanecarboxylic acid.

Beyond the Favorskii rearrangement, other transformations could be envisaged, such as elimination reactions to form α,β-unsaturated ketones, particularly with non-nucleophilic, sterically hindered bases. However, the Favorskii rearrangement is generally a dominant pathway for α-halo ketones with available α-protons. ddugu.ac.in

Catalytic Transformations of this compound

The catalytic transformations of this compound are not extensively documented in the scientific literature. However, based on the functional groups present, several types of catalytic reactions can be predicted.

Transition Metal-Catalyzed Reactions

The carbon-chlorine bonds in this compound offer sites for various transition metal-catalyzed reactions. mdpi.com Palladium, nickel, and copper catalysts are commonly employed for cross-coupling reactions involving alkyl halides. uniurb.it For instance, reactions like the Suzuki, Stille, or Sonogashira coupling could potentially be used to form new carbon-carbon bonds at the 2 and 12 positions, although such reactions with α-halo ketones can be complicated by competing side reactions like β-hydride elimination or enolate formation.

Dehalogenation reactions, catalyzed by transition metals such as palladium on carbon (Pd/C) with a hydrogen source, could lead to the formation of cyclododecanone. This represents a reductive removal of the chlorine atoms.

Organocatalysis and Biocatalysis

Organocatalysis could offer pathways for asymmetric transformations of this compound. For example, chiral amines could catalyze asymmetric α-functionalization reactions via enamine catalysis. rsc.org However, the existing chlorine atoms might interfere with or direct these reactions in specific ways.

Biocatalysis, utilizing enzymes, could provide highly selective transformations. entrechem.com For instance, reductases could potentially reduce the carbonyl group to a hydroxyl group, leading to the corresponding dichlorocyclododecanol with high stereoselectivity. researchgate.net Halohydrin dehalogenases are another class of enzymes that can catalyze the removal of halogens from halo-substituted organic compounds, suggesting a potential biocatalytic route for the dehalogenation of this compound.

Kinetic and Mechanistic Studies of this compound Reactions

Specific kinetic and mechanistic studies on reactions involving this compound are scarce in the published literature. However, the methodologies for such studies are well-established and can be applied to understand the reactivity of this compound.

Reaction Rate Determination and Kinetic Isotope Effects

The determination of reaction rates is fundamental to understanding a reaction mechanism. For a reaction involving this compound, such as the Favorskii rearrangement, the rate law could be determined by systematically varying the concentrations of the reactants (the ketone and the base) and monitoring the disappearance of the reactant or the appearance of the product over time. youtube.com This can be achieved using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

The general form of the rate law would be: Rate = k[this compound]x[Base]y

Where 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to each reactant.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. In the context of the Favorskii rearrangement of this compound, one could synthesize a deuterated version of the substrate at the α-positions. By comparing the rate of the reaction of the deuterated and non-deuterated compounds, a primary KIE (kH/kD > 1) would provide strong evidence that the deprotonation to form the enolate is the rate-determining step.

Transition State Analysis

Transition state analysis provides insight into the highest energy point along the reaction coordinate. While experimental determination of transition state structures is challenging, computational chemistry offers powerful tools for their theoretical analysis. Using quantum mechanical methods like Density Functional Theory (DFT), the geometry and energy of the transition state for a proposed reaction mechanism can be calculated.

For the Favorskii rearrangement of this compound, computational modeling could be used to:

Calculate the activation energies for the different steps of the proposed mechanism (enolate formation, cyclopropanone formation, ring opening).

Compare the energies of different possible transition states to predict the favored reaction pathway.

Analyze the geometry of the transition state to understand the stereochemical outcome of the reaction.

These computational studies, in conjunction with experimental kinetic data, would provide a comprehensive understanding of the reaction mechanism.

Derivatives and Analogs of 2,12 Dichlorocyclododecanone

Synthesis of Substituted Cyclododecanone (B146445) Derivatives

The synthesis of derivatives from the cyclododecanone core often involves reactions at the α-carbon atoms, adjacent to the carbonyl group. These positions are activated for a variety of chemical transformations, enabling the construction of complex molecular architectures.

A significant aspect of cyclododecanone chemistry is the existence of novel cis- and trans- isomerism based on the orientation of the substituent relative to the carbonyl group within the molecule's preferred conformation. sciencepublishinggroup.comsciencepublishinggroup.com Cyclododecanone preferentially adopts a pressbooks.pub-2-one conformation, where the carbonyl group is positioned nearly perpendicular to the plane of the ring. sciencepublishinggroup.comsciencepublishinggroup.com This specific geometry creates distinct spatial positions for substituents.

Stereochemical control is crucial in selectively synthesizing these isomers. The cis-isomer, also referred to as the α-corner-syn isomer, and the trans-isomer (α-corner-anti) can be selectively synthesized through methods like substitution and aldol (B89426) reactions. sciencepublishinggroup.com For instance, certain reaction conditions can yield products with significant α-corner-anti selectivity. sciencepublishinggroup.com The precise stereochemistry of these isomers is often confirmed through advanced analytical techniques, including 1H and 13C NMR spectroscopy, HR-MS spectral data, and single-crystal X-ray diffraction analysis. sciencepublishinggroup.com X-ray crystallography provides definitive proof of the substituent's position, confirming, for example, that a benzyl (B1604629) group is located at the α-corner-syn position in a cis-isomer. sciencepublishinggroup.com

Table 1: Comparison of Synthesized Isomers of α-Monosubstituted Cyclododecanone

| Isomer Type | Substituent Position | Synthesis Method | Analytical Confirmation |

|---|---|---|---|

| cis | α-corner-syn | Substitution Reaction | X-ray Diffraction, NMR |

This table provides a generalized comparison based on reported synthesis strategies for cyclododecanone derivatives.

Functional groups are specific groupings of atoms within molecules that determine their characteristic chemical reactions. masterorganicchemistry.combccampus.ca The cyclododecanone framework can be "functionalized" by introducing a variety of these groups to modify its properties. masterorganicchemistry.com Common functional groups that can be introduced into organic molecules include alcohols, amines, esters, and carbonyls. bccampus.calibretexts.org

The introduction of these groups onto the cyclododecanone ring allows for the creation of derivatives with tailored reactivity. For example, an alcohol group (-OH) introduces polarity and the capacity for hydrogen bonding. libretexts.orglumenlearning.com An amine group (-NH2) introduces basic properties. libretexts.org The reactivity of the α-carbons to the ketone in the cyclododecanone ring makes it a prime site for adding such functional groups through various organic reactions. This functionalization is key to exploring the structure-activity relationships of these macrocyclic compounds. sciencepublishinggroup.com

Reactivity Profiles of 2,12-Dichlorocyclododecanone Derivatives

The chemical reactivity of cyclododecanone derivatives is heavily influenced by the nature of the substituents attached to the macrocyclic ring. These groups can alter electron density and steric accessibility, thereby modifying the reaction pathways of the core structure.

Substituents alter the reactivity of a molecule through two primary mechanisms: inductive effects and resonance effects. ucsb.edulumenlearning.com The inductive effect is an electron-withdrawing or -donating effect transmitted through sigma bonds, based on the electronegativity of the atoms. ucsb.edu Resonance effects involve the delocalization of electrons through the π-system of a molecule. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) or halogens (e.g., the chloro- groups in the parent compound) are EWGs. They decrease the electron density in the ring through inductive effects, which can deactivate the molecule towards certain reactions by making it less nucleophilic. ucsb.edulibretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or amino (-NH2) are typically EDGs. They can increase the electron density of the ring via resonance, making the molecule more reactive towards electrophiles. libretexts.orgscichemj.org This is known as a +R effect. lumenlearning.com

In cyclododecanone derivatives, these effects can influence the reactivity of the carbonyl group and the adjacent carbon atoms. An EWG can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an EDG might slightly reduce its reactivity.

The modified reactivity of cyclododecanone derivatives allows for a range of selective chemical transformations. These reactions often target specific parts of the molecule, such as the carbonyl group or the carbon-carbon bonds of the ring, leading to structurally diverse products. Examples of such transformations reported for cyclododecanone systems include:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester, a transformation influenced by the electronic nature of the substituents on the ring. sciencepublishinggroup.com

Favorskii Rearrangement: This reaction can lead to a ring contraction, offering a pathway to smaller cyclic systems from the cyclododecanone scaffold. researchgate.net

Beckmann Rearrangement: This transformation can convert an oxime derivative of the ketone into an amide, providing a route to nitrogen-containing macrocycles. sciencepublishinggroup.com

These selective reactions highlight the utility of cyclododecanone derivatives as versatile intermediates in organic synthesis. researchgate.net

Conformational Analysis of Derivatives

Due to the large number of atoms, the stereochemistry of macrocyclic compounds like cyclododecanone derivatives is complex. sciencepublishinggroup.com However, they often adopt relatively rigid, preferred conformations. sapub.org Conformational analysis, which studies the spatial arrangement of atoms, is essential for understanding the stability and reactivity of these molecules. sciencepublishinggroup.comresearchgate.net

The preferred conformation for most α-monosubstituted cyclododecanones is the pressbooks.pub-2-one conformation, both in the solid state and in solution. sapub.orgsioc-journal.cn This has been confirmed by studies using molecular dynamics, single-crystal X-ray analysis, and 1H NMR. sioc-journal.cn In this arrangement, substituents occupy specific positions. For example, in cis-2,12-bissubstituted cyclododecanone derivatives, X-ray analysis has shown that the smaller substituent group tends to occupy the α-corner-syn position, while a larger group is found at the α-side-exo position.

While the pressbooks.pub conformation is preferred, the presence of bulky substituents or specific electronic interactions (like π-π stacking between aromatic groups and the carbonyl group) can force the ring into other, lower-energy conformations. sioc-journal.cn In solution, some derivatives may exist in a dynamic equilibrium between two different conformations, such as the α-side-exo-substituted and α-corner-syn-substituted forms. sioc-journal.cn

Influence of Substituents on Ring Conformation

The conformation of the cyclododecanone ring is a complex topic due to the large number of freely rotating single bonds. However, studies on cyclododecanone and its derivatives have shown that the ring skeleton preferentially adopts a square-like conformation, which is considered the most stable arrangement. researchgate.netresearchgate.net In this conformation, the carbonyl group is typically located at the 2-position. researchgate.net

The introduction of substituents, such as the two chlorine atoms in this compound, has a profound impact on this preferred conformation. Substituents on macrocyclic rings like cyclododecanone can occupy several distinct positions, broadly categorized as corner or side positions, and can be further classified as syn, anti, endo, or exo. researchgate.net The energetic favorability of each position depends on minimizing steric hindrance and unfavorable transannular interactions (interactions between atoms across the ring).

For α-monosubstituted cyclododecanones, research has indicated that while the ring skeleton is maintained, a dynamic equilibrium often exists in solution between two primary conformations: the α-side-exo-substituted and the α-corner-syn-substituted conformation. researchgate.net In the crystalline state, the molecule often adopts the α-corner-syn-substituted conformation. researchgate.net

Crystallographic and Computational Studies of Derivatives

X-ray crystallography and computational modeling are powerful tools for elucidating the precise three-dimensional structures of complex molecules like cyclododecanone derivatives. While specific crystallographic data for this compound is not widely available in the literature, extensive studies on related analogs provide a clear picture of the conformational landscape of this class of compounds.

Crystallographic Studies: Single-crystal X-ray diffraction analysis has been instrumental in confirming the preferred conformations of substituted cyclododecanones. For example, studies on various α-monosubstituted derivatives have consistently shown that the cyclododecanone ring adopts the -2-one conformation in the solid state. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's structure in the crystal lattice. cam.ac.uk For instance, the analysis of α-monosubstituted cyclododecanones confirmed that the substituent predominantly occupies the α-corner-syn position in the crystal. researchgate.net Such studies are crucial for understanding how the molecule packs in a crystal and for validating the results of computational models.

Computational Studies: Computational chemistry, including molecular dynamics and quantum mechanics calculations, complements experimental data by providing insights into the relative energies of different conformations and the dynamics of their interconversion in the gas phase or in solution. scispace.com For α-monosubstituted cyclododecanones, computational methods have supported the experimental finding of a ring skeleton as the preferred conformation. researchgate.net These studies also reveal the energetic landscape, showing that multiple conformations can coexist in equilibrium and quantifying the energy barriers between them. researchgate.net In some cases, bulky substituents or specific electronic effects (like π-π stacking) can lead to lower energy conformations such as -2-one or -2-one. researchgate.net For a molecule like this compound, computational modeling would be an ideal method to predict the most stable arrangement of the chlorine atoms and to quantify the energetic differences between possible cis and trans isomers and their respective conformers.

The data from these studies on analogous compounds can be summarized as follows:

| Compound Class | Method | Key Findings |

| α-Monosubstituted Cyclododecanones | X-ray Crystallography | The preferred conformation in the crystal is the skeleton with the substituent in the α-corner-syn position. researchgate.net |

| α-Monosubstituted Cyclododecanones | Molecular Dynamics | In solution, a dynamic equilibrium exists between the α-side-exo and α-corner-syn conformations. researchgate.net |

| Various Cyclododecanone Derivatives | Computational Analysis | Most compounds favor the -2-one conformation, but bulky groups can induce shifts to other low-energy conformations. researchgate.net |

These findings provide a strong basis for predicting the structural characteristics of this compound, which would likely also exhibit a preferred ring conformation, with the precise positioning of the chlorine atoms determined by a fine balance of steric and electronic factors.

Advanced Analytical Methodologies for 2,12 Dichlorocyclododecanone Research

Spectrometric Techniques

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis.

X-ray Diffraction (XRD) stands as a definitive technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline materials. nih.gov This method is indispensable in the characterization of 2,12-Dichlorocyclododecanone, providing unequivocal proof of its molecular conformation and packing in the solid state. The analysis can be performed on both single crystals (SC-XRD) and polycrystalline powders (PXRD).

SC-XRD is the gold standard for determining the precise arrangement of atoms within a molecule, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, a single crystal of suitable quality and size (typically at least 0.02 mm) is exposed to a monochromatic X-ray beam. nih.gov The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. nih.govwikipedia.org

Table 1: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₂₀Cl₂O |

| Formula Weight | 251.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.250 |

| Absorption Coefficient (mm⁻¹) | 0.45 |

| R-factor | 0.045 |

Powder X-ray Diffraction (PXRD) is employed for the analysis of polycrystalline samples. This technique is particularly useful for phase identification, purity assessment, and studying polymorphism. The powder sample is irradiated with X-rays, and the diffracted beams are detected as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phases present in the sample. While a specific experimental PXRD pattern for this compound is not available, a simulated pattern based on the hypothetical single-crystal data is depicted in Table 2, showcasing the expected peak positions and relative intensities.

Table 2: Hypothetical Powder XRD Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 75 |

| 25.8 | 3.45 | 50 |

| 30.5 | 2.93 | 40 |

Electrochemical Methods.

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds, including halogenated organic molecules like this compound. These techniques are based on measuring the potential, current, or charge associated with an electrochemical reaction at an electrode surface. wikipedia.org For this compound, the presence of the carbonyl group and the carbon-chlorine bonds provides electroactive sites that can be probed using techniques such as cyclic voltammetry (CV).

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. wikipedia.org It involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the reduction and oxidation potentials of the analyte and the stability of the resulting species. libretexts.org

In the case of this compound, the carbonyl group can be electrochemically reduced, and the carbon-chlorine bonds can undergo reductive cleavage. The reduction potential for these processes would be a key parameter for developing quantitative analytical methods. While specific experimental data for this compound is scarce, Table 3 presents hypothetical cyclic voltammetry data for the reduction of a related chlorinated ketone in an aprotic solvent, illustrating the type of information that can be obtained.

Table 3: Hypothetical Cyclic Voltammetry Data for the Reduction of a Chlorinated Ketone

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Cathodic Peak Potential (Epc) | -1.85 V |

| Anodic Peak Potential (Epa) | -1.75 V |

| Peak Separation (ΔEp) | 100 mV |

| ipa/ipc | 0.9 |

Hyphenated Techniques and Automation.

The analysis of this compound in complex matrices, such as environmental or industrial samples, often necessitates the use of hyphenated analytical techniques and automation to achieve the required selectivity, sensitivity, and throughput.

LC-MS/MS Integration for Complex Mixture Analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly powerful technique for the separation, identification, and quantification of organic compounds in complex mixtures. chromatographyonline.com This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).

For the analysis of this compound, a reversed-phase HPLC method would likely be employed for separation. The effluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds. In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. The detection of these specific transitions provides a high degree of certainty in identification and quantification, even in the presence of co-eluting interferences. acs.org

While a specific validated LC-MS/MS method for this compound is not detailed in the available literature, Table 4 outlines a plausible set of parameters for such a method, based on the analysis of similar halogenated ketones. nih.govnih.gov

Table 4: Hypothetical LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 251.1 |

| Product Ion 1 (m/z) | 215.1 (loss of HCl) |

| Product Ion 2 (m/z) | 179.1 (further fragmentation) |

| Collision Energy | 20 eV |

Automated Sample Preparation and Analysis.

Automation in sample preparation is crucial for high-throughput analysis, improving reproducibility, and reducing manual labor and the potential for errors. thermofisher.comchromatographyonline.com For the analysis of this compound in matrices like water or soil, automated solid-phase extraction (SPE) is a commonly employed technique. researchgate.netthermofisher.comchromatographyonline.com

Automated SPE systems can perform all the steps of the extraction process, including conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com The resulting clean extract can then be directly injected into the LC-MS/MS system for analysis. This online coupling of SPE with LC-MS/MS provides a fully automated and highly efficient workflow. Table 5 outlines a typical automated SPE procedure that could be adapted for the extraction of this compound from a water sample.

Table 5: Hypothetical Automated Solid-Phase Extraction (SPE) Protocol for this compound from Water

| Step | Reagent/Solvent | Volume |

|---|---|---|

| 1. Cartridge Conditioning | Methanol | 5 mL |

| 2. Cartridge Equilibration | Deionized Water | 5 mL |

| 3. Sample Loading | Water Sample | 100 mL |

| 4. Washing | 5% Methanol in Water | 5 mL |

| 5. Elution | Acetonitrile | 2 x 1 mL |

Chemometrics and Data Analysis in this compound Research.

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. leidenuniv.nl In the context of this compound research, chemometric techniques can be applied to the analysis of complex datasets generated by spectroscopic and chromatographic instruments.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique that can be used to visualize and interpret large, multivariate datasets. ias.ac.intrihydro.comlibretexts.org For instance, if multiple samples containing this compound and other related impurities are analyzed by a technique like GC-MS or spectroscopy, PCA can be used to identify patterns and correlations in the data, potentially revealing information about the manufacturing process or sample origin. nih.gov

When quantitative analysis is the goal, Partial Least Squares (PLS) regression can be employed. PLS is a regression method that is well-suited for situations where the number of variables is large and there is a high degree of correlation between them, as is often the case with spectroscopic data. leidenuniv.nl A PLS model can be built to predict the concentration of this compound based on its spectral data (e.g., from infrared or Raman spectroscopy), providing a rapid and non-destructive method for quantification. mdpi.com

While specific chemometric studies on this compound are not documented, the application of these techniques to the analysis of halogenated organic compounds is well-established. vtt.firesearchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrabutylammonium perchlorate |

| Acetonitrile |

| Formic acid |

Applications in Organic Synthesis and Materials Science

2,12-Dichlorocyclododecanone as a Building Block in Complex Organic Synthesis

The application of this compound as a versatile building block in the synthesis of complex organic molecules, including its role as a precursor for macrocyclic compounds and as an intermediate in total synthesis efforts, is not substantially supported by available research data.

Precursor for Macrocyclic Compounds

Macrocyclic compounds, characterized by large ring structures, are of significant interest in medicinal chemistry and materials science. While cyclododecanone (B146445), the parent molecule of this compound, serves as a starting material for various macrocycles, there is a lack of specific examples in the literature detailing the conversion of its dichlorinated analog to other complex macrocyclic structures. General synthetic strategies often involve functionalization of the cyclododecanone ring followed by ring expansion or coupling reactions. However, the influence and reactivity of the two chlorine atoms at the 2 and 12 positions in such transformations have not been a prominent subject of published research.

Intermediate in Total Synthesis Efforts

The total synthesis of complex natural products often relies on the strategic use of functionalized cyclic intermediates. While larger cycloalkanones can be key components in the synthesis of natural products like muscone, specific instances of this compound being employed as a critical intermediate in a published total synthesis route are not found in the current body of scientific literature. The presence of two chlorine atoms could theoretically offer handles for further functionalization or stereocontrolled transformations, but documented examples of this are scarce.

Role in Ring Expansion/Contraction and Rearrangement Reactions

Potential in Polymer and Material Precursors

The bifunctionality of this compound could, in principle, make it a candidate as a monomer or a precursor for the synthesis of novel polymers and materials. The two chlorine atoms could serve as reactive sites for polymerization reactions. However, there is a notable absence of published research or patents that describe the use of this compound as a monomer in polymerization processes or as a direct precursor for advanced materials. The potential for this compound in materials science remains a theoretical consideration without substantial experimental validation in the public domain.

Future Research Directions for 2,12 Dichlorocyclododecanone

Novel Synthetic Methodologies and Catalysis

The synthesis of specifically substituted macrocycles like 2,12-dichlorocyclododecanone presents a significant challenge in organic chemistry. Future research could focus on developing efficient and stereoselective synthetic routes.

Current methods for the halogenation of ketones often involve acid-catalyzed reactions with elemental halogens (e.g., Cl₂, Br₂, I₂). libretexts.orglibretexts.org These reactions proceed through an enol intermediate. libretexts.org For a symmetrical ketone like cyclododecanone (B146445), this can lead to a mixture of products. A key area of future research would be the development of catalysts that can direct the dichlorination to the 2 and 12 positions with high selectivity.

Potential Research Areas:

Organocatalysis: The use of chiral amines or other organocatalysts could facilitate an asymmetric halogenation, providing control over the stereochemistry at the two new chiral centers.

Metal-Mediated Catalysis: Transition metal catalysts could be designed to coordinate with the carbonyl group of cyclododecanone, directing the chlorinating agent to the desired α-positions. This approach could offer high regio- and stereoselectivity.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters such as temperature, pressure, and reaction time, potentially improving the yield and selectivity of the dichlorination reaction. This methodology also offers advantages in terms of safety and scalability.

A comparative table of potential catalytic approaches is presented below:

| Catalytic Approach | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, environmentally benign, potential for high stereoselectivity. | Design of novel chiral catalysts, optimization of reaction conditions. |

| Metal-Catalysis | High regio- and stereoselectivity, potential for novel reaction pathways. | Development of new metal complexes, understanding catalytic cycles. |

| Flow Chemistry | Enhanced safety, improved control and scalability, potential for higher yields. | Reactor design, optimization of flow parameters. |

Exploration of New Reactivity and Mechanistic Insights

The presence of two chlorine atoms alpha to the carbonyl group in this compound suggests a rich and complex reactivity profile that warrants thorough investigation. The electron-withdrawing nature of the chlorine atoms activates the carbonyl group and the α-carbons for various transformations.

Future studies could explore:

Nucleophilic Substitution Reactions: Investigating the reaction of this compound with a variety of nucleophiles could lead to the synthesis of a diverse range of functionalized cyclododecanone derivatives. The stereochemical outcome of these reactions would be of particular interest.

Rearrangement Reactions: α-Haloketones are known to undergo rearrangements such as the Favorskii rearrangement. nih.gov Studying the behavior of this compound under basic conditions could reveal novel ring-contracted products.

Reductive and Oxidative Transformations: The selective reduction of the carbonyl group or the carbon-chlorine bonds, as well as oxidative cleavage of the macrocycle, could provide access to unique linear or cyclic compounds.

Mechanistic studies, employing techniques such as kinetic analysis and isotopic labeling, would be crucial to understanding the pathways of these reactions and to controlling the product distribution.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deeper mechanistic understanding. amacad.orglongdom.org For a molecule like this compound, where experimental data is scarce, computational modeling can be particularly insightful.

Future computational studies could include:

Conformational Analysis: The large, flexible 12-membered ring of cyclododecanone can adopt numerous conformations. researchgate.net Computational methods can be used to identify the low-energy conformers of this compound and to understand how the presence of the two chlorine atoms influences the conformational landscape.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the transition states and reaction pathways of potential reactions of this compound. This can help in predicting the feasibility of a reaction and the likely products.

Spectroscopic Prediction: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the compound and its reaction products.

| Computational Method | Application for this compound |

| Molecular Mechanics (MM) | Rapid conformational searching and analysis. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. |

| Ab initio methods | High-accuracy calculations for benchmarking and detailed mechanistic studies. |

Development of Specialized Analytical Techniques

The accurate detection and quantification of this compound, especially in complex matrices, would require the development of specialized analytical methods. Given its chlorinated nature, techniques used for the analysis of other chlorinated compounds could be adapted and optimized. ethz.chresearchgate.net

Potential areas for development include:

Chromatographic Methods: High-resolution gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) would be the methods of choice for the separation and identification of this compound and its isomers.

Mass Spectrometry: Advanced MS techniques, such as tandem mass spectrometry (MS/MS), could provide detailed structural information and enable sensitive and selective quantification.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, would be essential for the unambiguous structural elucidation of the compound and its derivatives.

Potential Applications in Emerging Fields

While the specific applications of this compound are yet to be explored, its structural features suggest potential utility in several emerging fields. Cyclododecanone itself is a precursor to important industrial products like Nylon-12. scirp.orgresearchgate.net The introduction of two chlorine atoms opens up possibilities for further functionalization, leading to materials with novel properties.

Hypothetical applications to be investigated:

Polymer Chemistry: this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of chlorine atoms could impart flame-retardant properties to the resulting materials.

Medicinal Chemistry: The cyclododecane (B45066) scaffold is found in some natural products with biological activity. The dichlorinated ketone could be a starting point for the synthesis of new macrocyclic compounds with potential therapeutic applications.

Supramolecular Chemistry: The functionalized macrocycle could be used as a building block for the construction of complex supramolecular architectures, such as rotaxanes and catenanes.

常见问题

Basic Research Questions

Q. What are the established synthesis methods for 2,12-Dichlorocyclododecanone, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves chlorination of cyclododecanone derivatives. Key steps include:

-

Reagent Selection : Use chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions to avoid over-chlorination .

-

Temperature Control : Maintain temperatures between 40–60°C to balance reaction rate and selectivity .

-

Purification : Employ column chromatography or recrystallization to isolate the target compound, with purity verified via GC-MS or HPLC .

-

Safety Protocols : Follow SDS guidelines for chlorinated compounds, including fume hood use, PPE (gloves, goggles), and waste disposal to prevent environmental release .

Synthesis Method Catalyst Yield (%) Purity (GC-MS) Direct Chlorination Cl₂ gas 65–75 >95% SOCl₂-mediated Pyridine 70–80 >98%

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm chlorine substitution patterns and cyclododecane backbone integrity .

- FT-IR : Identify carbonyl (C=O) and C-Cl stretching frequencies (1700–1750 cm⁻¹ and 550–600 cm⁻¹, respectively) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with two chlorine atoms .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) for quantitative analysis .

Advanced Research Questions

Q. How can computational modeling predict the solvent-dependent reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model reaction pathways, focusing on solvent polarity effects on transition states .

- Solvent Parameterization : Incorporate Hansen solubility parameters to correlate solvent choice with reaction kinetics .

- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, stability) of this compound?

- Methodological Answer :

-

Meta-Analysis : Systematically review literature using FINER criteria to assess study feasibility and relevance .

-

Experimental Replication : Reproduce studies under standardized conditions (e.g., DSC for melting point determination) while controlling for humidity and heating rates .

-

Error Source Identification : Apply root-cause analysis to isolate variables like impurity levels or instrument calibration discrepancies .

Reported Melting Point (°C) Study Potential Error Source 58–62 Study A Impurity (>5% by HPLC) 64–67 Study B Calibration drift in DSC

Q. How can researchers design experiments to investigate the environmental toxicity of this compound?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity, adhering to OECD guidelines .

- Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV exposure, with LC-MS/MS quantification .

- Data Interpretation : Apply ANOVA to compare toxicity across concentrations and species, addressing outliers via Grubbs’ test .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate findings using multiple techniques (e.g., NMR + XRD) and consult peer-reviewed databases like NIST Chemistry WebBook for reference data .

- Ethical Reporting : Disclose limitations (e.g., solvent purity impacts) and align conclusions with evidence scope to avoid overgeneralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。